molecular formula C12H11ClFN3 B1438020 4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010902-77-8

4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1438020
CAS No.: 1010902-77-8
M. Wt: 251.69 g/mol
InChI Key: KYTHLLOROFBJFK-UHFFFAOYSA-N
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Description

NMR Spectroscopy

While specific NMR data for this compound are unavailable, trends from analogous imidazo[4,5-c]pyridines provide a framework:

  • 1H NMR :
    • Imidazo ring protons : δ 7.5–8.5 ppm (aromatic H), with splitting patterns dependent on substituents.
    • Tetrahydro ring : δ 1.5–3.5 ppm (CH2/CH groups), consistent with saturated six-membered rings.
  • 13C NMR :
    • Carbonyl/imine carbons : δ 145–160 ppm (C=N/C=O).
    • Aromatic carbons : δ 115–130 ppm (C–Cl/F substituents show characteristic deshielded shifts).

Table 2: Predicted NMR Shifts for this compound

Proton/Carbon Type 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Aromatic (imidazo core) 7.5–8.5 120–130
Tetrahydro CH2/CH 1.5–3.5 20–40
C–Cl (4-chloro substituent) 115–125 (d, JCF)
C–F (2-fluoro substituent) 110–120 (d, JCF)

IR and UV-Vis

  • IR : Peaks at ~1600–1500 cm⁻¹ (C=N/C–N stretch), 1200–1100 cm⁻¹ (C–F/C–Cl stretches).
  • UV-Vis : Absorption maxima likely in the 250–300 nm range, influenced by conjugation and electron-withdrawing substituents.

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) studies on imidazo[4,5-c]pyridines provide insights into electronic structure and reactivity:

  • Molecular Orbitals :
    • HOMO : Localized on the imidazo-pyridine core, with contributions from N lone pairs.
    • LUMO : Delocalized over the aromatic system, influenced by electron-withdrawing Cl/F substituents.
  • Charge Distribution :
    • Electron density : Higher on N atoms and lower on C–Cl/F, consistent with inductive effects.
  • Vibrational Analysis :
    • Key modes : C=N stretch (~1600 cm⁻¹), C–Cl (~600 cm⁻¹), C–F (~1300 cm⁻¹).

Table 3: DFT Predictions for Electronic Properties

Property Value/Description
HOMO energy ~−8.0 eV (estimated)
LUMO energy ~−1.5 eV (estimated)
Dipole moment ~4.0 Debye (Cl/F influence)

Tautomerism and Conformational Dynamics Analysis

Tautomerism

The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold may exhibit tautomerism between 1H- and 3H-forms. Studies on related compounds show:

  • 1H- vs. 3H-Tautomer :
    • 1H-form : Dominant in polar solvents due to resonance stabilization.
    • 3H-form : Minor, stabilized by steric protection of N-H.
  • Substituent Effects :
    • Electron-withdrawing groups (Cl/F): Stabilize the 1H-tautomer via conjugation.

Conformational Dynamics

  • Ring puckering : The tetrahydro ring adopts chair-like conformations, with substituents in equatorial positions.
  • Substituent rotation : Restricted rotation of the 4-chloro-2-fluorophenyl group due to steric hindrance.

Table 4: Tautomer and Conformational Preferences

Factor 1H-Tautomer 3H-Tautomer
Solvent polarity Favored in polar solvents Minor in polar solvents
Steric effects Disfavored by bulky substituents Favored by bulky substituents
Dominant conformation Chair (tetrahydro ring) Chair (tetrahydro ring)

Properties

IUPAC Name

4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTHLLOROFBJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Basic Information

  • Chemical Name: this compound
  • CAS Number: 1010902-77-8
  • Molecular Formula: C12H11ClFN3
  • Molecular Weight: 251.69 g/mol
  • Purity: Typically ≥ 97%

Structural Characteristics

The imidazo[4,5-c]pyridine scaffold is characterized by a fused bicyclic structure that contributes to its diverse biological activities. The presence of the chloro and fluoro substituents on the phenyl ring influences the compound's lipophilicity and receptor binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. For instance:

  • In vitro studies demonstrated that various derivatives exhibit selective antiproliferative activity against multiple cancer cell lines, including glioblastoma (LN-229) and colorectal carcinoma (HCT-116) .
  • A specific derivative of imidazo[4,5-c]pyridine showed an IC50 value of 0.7 μM against colon carcinoma cells, indicating strong inhibitory activity .

Antimicrobial Activity

While many imidazo[4,5-c]pyridine derivatives lack significant antibacterial properties, some studies have reported moderate activity against specific strains:

  • One derivative demonstrated an MIC of 32 μM against E. coli, suggesting potential for development as an antimicrobial agent .

The biological activity of this compound is thought to involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Modulation of signaling pathways , such as those associated with apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substitution at various positions on the imidazo[4,5-c]pyridine core significantly affects potency.
  • The introduction of lipophilic groups tends to enhance activity against cancer cell lines .

Table: Summary of Biological Activities

Activity TypeCell Line / OrganismIC50 / MIC ValueReference
AntiproliferativeHCT-116 (Colorectal)0.7 μM
AntibacterialE. coli32 μM
AntiproliferativeLN-229 (Glioblastoma)Varies

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A comprehensive evaluation of various imidazo[4,5-c]pyridine derivatives revealed that those with halogen substitutions exhibited enhanced antiproliferative effects across several cancer types .
  • Exploration of Antimicrobial Properties :
    • Despite limited antibacterial efficacy in most derivatives, specific structural modifications led to improved activity against E. coli, highlighting the potential for further optimization .
  • Mechanistic Insights :
    • Investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells through modulation of apoptosis-related proteins .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (Substituent) CAS Number Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Key References
4-(4-Chloro-2-fluorophenyl) 1010902-77-8 C₁₂H₁₁ClFN₃ 251.69 ~2.3 2 / 3
4-(4-Fluorophenyl) 7271-09-2 C₁₂H₁₂FN₃ 217.25 ~1.8 2 / 3
4-(3-Bromo-4-fluorophenyl) 1189749-66-3 C₁₂H₁₁BrFN₃ 296.14 ~2.0 2 / 3
4-(2-Chlorophenyl) 4875-40-5 C₁₂H₁₂ClN₃ 233.70 ~2.1 2 / 3
4-(5-Chloro-2-fluorophenyl) Not provided C₁₂H₁₁ClFN₃ 251.69 ~2.4 2 / 3
4-(3-Chloro-2-fluorophenyl) 1189749-62-9 C₁₂H₁₁ClFN₃ 251.69 ~2.5 2 / 3

Impact of Halogen Substituents

  • Lipophilicity (LogP) :

    • The 4-chloro-2-fluorophenyl derivative exhibits higher lipophilicity (XLogP3 ~2.3) compared to the 4-fluorophenyl analog (XLogP3 ~1.8), attributed to the electron-withdrawing chloro group enhancing hydrophobic interactions .
    • Bromine substitution (e.g., 3-bromo-4-fluorophenyl) increases molecular weight but marginally affects LogP due to bromine’s polarizability .
  • Synthetic Yields :

    • Suzuki coupling yields for chloro/fluoro derivatives (e.g., 48–78%) are comparable to brominated analogs, though steric hindrance from ortho-substituents (e.g., 2-chlorophenyl) may reduce efficiency .

Pharmacological Implications

  • Antiviral activity is noted for imidazo[4,5-c]pyridines with trifluoromethylphenyl groups (e.g., Tegobuvir), though direct data for the target compound is absent .
  • Bioavailability: Chloro/fluoro substitution may enhance metabolic stability compared to non-halogenated analogs by resisting oxidative degradation .

Q & A

Basic Research Question

1H-NMR :

  • Tetrahydroimidazo-pyridine core : Look for characteristic peaks:
  • Protons on the fused six-membered ring (δ 1.8–2.5 ppm, multiplet for CH2 groups).
  • Imidazole protons (δ 7.0–8.5 ppm, depending on substitution) .
    • Aromatic substituents : The 4-chloro-2-fluorophenyl group shows splitting patterns (e.g., doublets for para-substituted fluorine, δ 7.2–7.8 ppm) .

13C-NMR :

  • Carbonyl carbons (e.g., carboxylate protecting groups) appear at δ 165–175 ppm.
  • Aromatic carbons adjacent to halogens show distinct shifts (e.g., C-Cl at δ 125–135 ppm, C-F at δ 150–160 ppm) .
    Methodological Tip : Use deuterated solvents (e.g., DMSO-d6) and compare spectra with synthesized intermediates to track structural changes .

What strategies can resolve contradictions in biological activity data for analogs of this compound?

Advanced Research Question

Structure-Activity Relationship (SAR) Analysis :

  • Compare ED50 values of analogs with varying substituents. For example, fluorinated pyrimidine substituents (e.g., compound 35 in ) improve P2X7 receptor occupancy (ED50 = 0.07 mg/kg) and solubility due to polar groups .
  • Assess steric and electronic effects: Bulky groups (e.g., trifluoromethyl) may enhance target binding but reduce solubility .

Mechanistic Studies :

  • Use competitive binding assays (e.g., radioligand displacement) to confirm target specificity.
  • Evaluate off-target effects via kinase profiling panels .
    Data Reconciliation : Cross-validate results using orthogonal assays (e.g., functional calcium flux vs. receptor occupancy) to address discrepancies .

How can the solubility and bioavailability of this compound be optimized for in vivo studies?

Advanced Research Question

Salt Formation : Convert the free base to a hydrochloride salt (e.g., 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride in ) to enhance aqueous solubility .

Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked moieties) that cleave in vivo to release the active compound.

Formulation Strategies : Use co-solvents (e.g., PEG 400) or lipid-based nanoemulsions to improve pharmacokinetic profiles .
Validation : Measure solubility in PBS (pH 7.4) and perform pharmacokinetic studies (e.g., AUC, Cmax) in rodent models .

What computational methods are effective for predicting the binding modes of this compound to therapeutic targets?

Advanced Research Question

Molecular Docking :

  • Use software like AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., histamine H3/H4 receptors or P2X7).
  • Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess stability .

QSAR Modeling :

  • Train models on analogs’ biological data (e.g., IC50 values) to predict activity of new derivatives.
  • Descriptors like logP, polar surface area, and H-bond donors/acceptors are critical for accuracy .
    Experimental Integration : Cross-reference computational predictions with SPR (surface plasmon resonance) binding assays .

How can regioselectivity challenges during functionalization of the imidazo-pyridine core be addressed?

Advanced Research Question

Directing Groups : Install temporary groups (e.g., trityl in ) to steer reactions to specific positions. Deprotect post-functionalization .

Metal-Catalyzed Reactions : Use palladium catalysts for Suzuki couplings or Buchwald-Hartwig aminations to control site selectivity .

Microwave-Assisted Synthesis : Enhance reaction efficiency and regioselectivity under controlled heating (e.g., 140°C for amination in ) .
Analytical Control : Monitor regioselectivity via HPLC-MS and isolate isomers using preparative chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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